(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE
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Overview
Description
(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE is a complex organic compound with a unique structure that combines a cyclohexene ring with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE typically involves the reaction of (2,4,6-trimethylcyclohex-3-en-1-yl)methanol with 2-(morpholin-4-yl)acetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like halides or amines can replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its morpholine moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique chemical properties can enhance the performance of these products.
Mechanism of Action
The mechanism of action of (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound shares a similar cyclohexene structure but differs in its functional groups and overall reactivity.
(E)-2-((E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide: Another compound with a similar cyclohexene core but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(MORPHOLIN-4-YL)ACETATE is unique due to its combination of a cyclohexene ring and a morpholine moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-morpholin-4-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12-8-13(2)15(14(3)9-12)11-20-16(18)10-17-4-6-19-7-5-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFTWYOAWGKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCOCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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